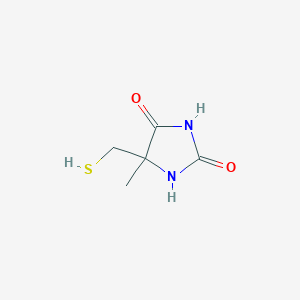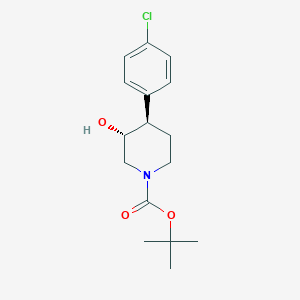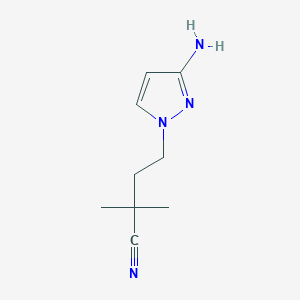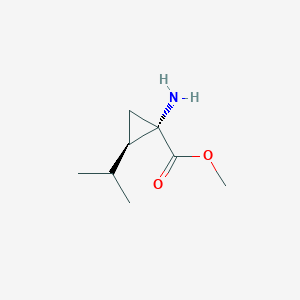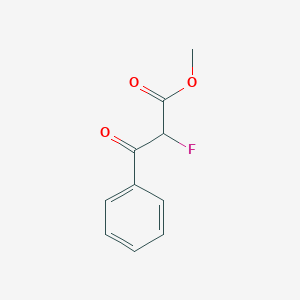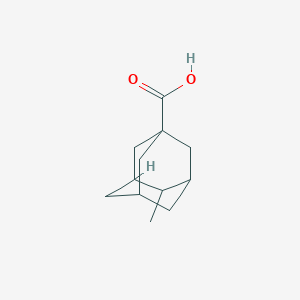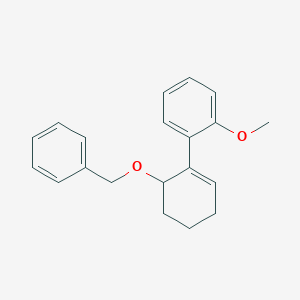
2-(Benzyloxy)-2'-methoxy-2,3,4,5-tetrahydro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to the biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors may also be considered to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the biphenyl core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride for bromination, nitric acid for nitration.
Major Products:
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Saturated biphenyl derivatives.
Substitution: Brominated or nitrated biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized biphenyl derivatives .
Biology and Medicine: Its structural features make it a candidate for the development of molecules with biological activity, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl can be used in the production of advanced materials, including polymers and coatings. Its unique properties may enhance the performance of these materials in various applications .
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors. The benzyloxy and methoxy groups can interact with the active sites of these targets, modulating their activity and leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Benzyloxy-1-methylpyridinium triflate: This compound is used as a reagent for the synthesis of benzyl ethers and esters.
2-Benzyloxyphenol: Used in the synthesis of hydroquinone derivatives and as a reagent for preparing polypeptides.
Uniqueness: 2-(Benzyloxy)-2’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its specific combination of functional groups and its biphenyl core
Eigenschaften
Molekularformel |
C20H22O2 |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
1-methoxy-2-(6-phenylmethoxycyclohexen-1-yl)benzene |
InChI |
InChI=1S/C20H22O2/c1-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)22-15-16-9-3-2-4-10-16/h2-5,7,9-13,20H,6,8,14-15H2,1H3 |
InChI-Schlüssel |
BJKSUOUJSICJKF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=CCCCC2OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


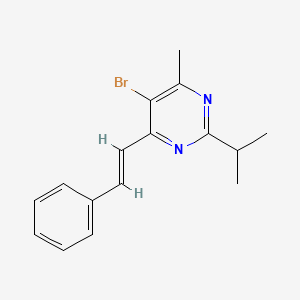
![5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13084247.png)
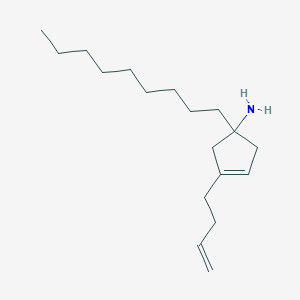
![4-Acetyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13084261.png)

![4-[(2-Ethylbutyl)amino]benzonitrile](/img/structure/B13084269.png)
